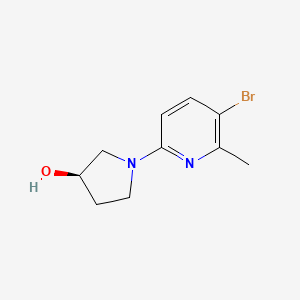
1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid, also known as CPPene, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. CPPene is a synthetic compound that was first synthesized in 1992 by researchers at the University of California, San Francisco. Since then, CPPene has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of the enzyme protein kinase C (PKC). PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has been shown to inhibit the activity of PKC, which has been implicated in various diseases. 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has also been shown to have anti-viral effects by inhibiting the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid is a small molecule inhibitor that can be easily synthesized and purified. 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has been extensively studied in vitro and in vivo, and has shown promising results in preclinical studies. However, there are also limitations to the use of 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid in lab experiments. 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid is a synthetic compound that requires expertise in organic chemistry for synthesis. 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has also not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid. 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has shown promising results in preclinical studies, and further studies are needed to determine its safety and efficacy in humans. 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to determine the optimal dosage and administration of 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid for these diseases. 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has also been shown to have anti-cancer and anti-viral properties, and further studies are needed to determine its potential as a cancer and antiviral therapy.
Métodos De Síntesis
The synthesis of 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid involves a multi-step process that includes the reaction of 3-phenoxybenzylamine with ethyl 3-oxo-4-phenylbutanoate to form an intermediate product. This intermediate product is then reacted with pyrrolidine-3-carboxylic acid to form 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid. The synthesis of 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has also been shown to have potential therapeutic applications in diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has been studied in vitro and in vivo, and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(21)15-9-10-19(13-15)12-14-5-4-8-17(11-14)22-16-6-2-1-3-7-16/h1-8,11,15H,9-10,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRMMBFWAFWGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)
![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)








![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)